Cas no 344899-23-6 (Sdccgsbi-0051001.P002)

Sdccgsbi-0051001.P002 structure
Productnaam:Sdccgsbi-0051001.P002
Sdccgsbi-0051001.P002 Chemische en fysische eigenschappen
Naam en identificatie
-
- EN300-37158658
- (S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- CHEMBL1616938
- 344899-23-6
- SCHEMBL6361233
- SDCCGSBI-0051001.P002
- Sdccgsbi-0051001.P002
-
- Inchi: 1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20-/m0/s1
- InChI-sleutel: LOUPRKONTZGTKE-ILWKUFEGSA-N
- LACHT: O[C@@H](C1C=CN=C2C=CC(=CC=12)OC)[C@@H]1C[C@H]2CCN1C[C@@H]2C=C
Berekende eigenschappen
- Exacte massa: 324.183778013g/mol
- Monoisotopische massa: 324.183778013g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 457
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 45.6Ų
Sdccgsbi-0051001.P002 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37158658-0.05g |
(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
344899-23-6 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 |
Sdccgsbi-0051001.P002 Gerelateerde literatuur
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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